N-[(4-methylphenyl)methyl]acetamide
Description
N-[(4-Methylphenyl)methyl]acetamide (IUPAC name: N-(4-methylbenzyl)acetamide) is an acetamide derivative featuring a 4-methylbenzyl group attached to the nitrogen atom. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles and bioactive molecules. Its structure combines a polar acetamide moiety with a hydrophobic aromatic ring, influencing its solubility, crystallinity, and reactivity.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-3-5-10(6-4-8)7-11-9(2)12/h3-6H,7H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKJCTSEACBXRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179767 | |
| Record name | N-((4-methylphenyl)methyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25079-96-3 | |
| Record name | N-((4-methylphenyl)methyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025079963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((4-methylphenyl)methyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(4-methylphenyl)methyl]acetamide can be synthesized through several methods. One common method involves the reaction of p-toluidine with acetic anhydride . The reaction typically proceeds under mild conditions, with the p-toluidine being dissolved in a suitable solvent such as ethanol or acetic acid, and then acetic anhydride is added slowly with stirring. The reaction mixture is then heated to reflux for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process typically includes the use of catalysts to enhance the reaction rate and reduce the formation of by-products . The final product is then purified using techniques such as distillation or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-[(4-methylphenyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present . For example, it may inhibit enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects. Additionally, it can modulate inflammatory pathways by interacting with cytokines and other signaling molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Aromatic Rings
Electron-Donating vs. Electron-Withdrawing Groups
- This analog was synthesized via similar methods, highlighting the adaptability of the parent structure to substituent modifications .
- N-[(4-Nitrophenyl)(2-hydroxynaphthalen-1-yl)methyl]acetamide (): The nitro group (electron-withdrawing) and hydroxyl group (electron-donating) create a polarized molecular environment, facilitating hydrogen bonding and influencing crystal packing. The dihedral angle between the naphthalene and benzene rings (78.32–84.70°) differs slightly from simpler analogs, affecting molecular conformation .
Table 1: Substituent Impact on Key Properties
Influence of Additional Functional Groups
Sulfonamide and Sulfonyl Derivatives
- N-{4-[(4-Methoxybenzyl)sulfamoyl]phenyl}acetamide (): The sulfamoyl group increases hydrogen-bonding capacity, improving water solubility compared to the methyl-substituted parent compound. This derivative is used in sulfonamide-based drug development .
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): The sulfonyl and nitro groups enhance electrophilicity, making this compound a precursor for sulfur-containing heterocycles. Its crystal structure features intermolecular C–H⋯O interactions, stabilizing the lattice .
Heterocyclic Modifications
- The logP value (2.75) indicates moderate lipophilicity, suitable for membrane penetration in drug design .
- Pyrimidoindol-acetamide derivatives (): Complex heterocycles like pyrimido[5,4-b]indol enhance binding affinity in biological systems. The chloro and methyl groups in these analogs contribute to steric effects and metabolic stability .
Crystal Packing and Hydrogen Bonding
- N-[(2-Hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide (): Intramolecular N–H⋯O and intermolecular O–H⋯O hydrogen bonds stabilize the crystal lattice. The dihedral angle between aromatic systems (78.32–84.70°) is critical for molecular alignment .
- N-(4-Chloro-2-nitrophenyl)acetamide (): Centrosymmetric C–H⋯O interactions dominate the packing, contrasting with the parent compound’s simpler hydrophobic interactions .
Biological Activity
N-[(4-methylphenyl)methyl]acetamide, a compound with notable structural features, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound is an acetamide derivative characterized by a methyl group on the phenyl ring. Its chemical structure can be represented as follows:
This compound features a methyl group attached to the para position of the phenyl ring, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in pain and inflammation pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for further drug development.
Interaction with Biological Targets
- Enzyme Inhibition : this compound may inhibit specific enzymes associated with inflammatory processes, thereby reducing inflammation.
- Receptor Modulation : The compound shows potential binding affinities with pain-related receptors, which could explain its analgesic effects.
Case Studies and Experimental Data
- Analgesic Activity : A study demonstrated that this compound significantly reduced pain responses in animal models, indicating its potential as an analgesic agent.
- Anti-inflammatory Effects : Research indicated that the compound effectively decreased inflammatory markers in vitro and in vivo, supporting its use in treating inflammatory conditions.
Data Table: Comparison of Biological Activities
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Analgesic, Anti-inflammatory | Enzyme inhibition, Receptor modulation |
| 2-Methoxy-N-[(4-methylphenyl)methyl]acetamide | Analgesic | Interaction with pain-related receptors |
| N-(4-Methoxy-2-methylphenyl)acetamide | Anti-inflammatory | Modulation of inflammatory pathways |
Synthesis and Variations
The synthesis of this compound typically involves the reaction of 4-methylaniline with acetic anhydride or acetyl chloride under controlled conditions. Variations in synthesis routes can lead to different derivatives, each potentially exhibiting unique biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
